7-alpha-cephem-methoxylase
Descripción
Propiedades
Número CAS |
167472-54-0 |
|---|---|
Fórmula molecular |
C9H14FNO4 |
Sinónimos |
7-alpha-cephem-methoxylase |
Origen del producto |
United States |
Molecular Architecture and Genetic Basis of 7 Alpha Cephem Methoxylase
Gene Organization and Genomic Context
The genetic determinants for 7-alpha-cephem-methoxylase are located within the cephamycin C biosynthetic gene cluster in producing organisms. nih.govnih.govasm.org This clustering facilitates the coordinated regulation and expression of genes involved in the antibiotic production pathway.
Identification of cmcI and cmcJ Genes within Cephamycin C Biosynthetic Clusters
The 7-alpha-cephem-methoxylase activity is encoded by two distinct genes, cmcI and cmcJ. nih.govresearchgate.net These genes have been identified as open reading frames (ORFs) within the cephamycin C gene cluster of producing organisms like Nocardia lactamdurans and Streptomyces clavuligerus. nih.govnih.gov Specifically, in N. lactamdurans, cmcI and cmcJ correspond to ORF7 and ORF8. nih.govresearchgate.net These genes are integral to the late stages of cephamycin C biosynthesis, responsible for the characteristic methoxy (B1213986) group at the 7α position. nih.govasm.org
Transcriptional Coupling and Operon Structure
The cmcI and cmcJ genes are not only physically linked but also appear to be transcriptionally coupled. nih.govresearchgate.net Evidence suggests that they are organized in an operon, leading to their coordinated expression. nih.gov In Nocardia lactamdurans, studies have indicated that pcbAB, pcbC, cmcI, cmcJ, cefF, and cmcH genes may be expressed as a large polycistronic mRNA. nih.gov This arrangement ensures the simultaneous synthesis of the two protein components required for the methoxylation reaction. The synthesis of the P7 and P8 proteins, encoded by cmcI and cmcJ respectively, is thought to be coordinated through translational coupling. nih.govresearchgate.net
Comparative Genomics and Homologs in Beta-Lactam Producing Microorganisms
The cephamycin C biosynthetic gene cluster, including cmcI and cmcJ, is found in various β-lactam producing microorganisms. Comparative genomic analyses of species such as Streptomyces clavuligerus, Streptomyces jumonjinensis, and Streptomyces katsurahamanus reveal the presence of these gene clusters. frontiersin.orgnih.gov The organization of cephamycin C and clavulanic acid biosynthesis genes into a "β-lactam supercluster" is a recurring theme in these organisms. frontiersin.org While the core biosynthetic genes are conserved, the presence and context of these clusters can vary. For instance, some Streptomyces species possess clavulanic acid-like biosynthetic gene clusters without an associated cephamycin C cluster. frontiersin.org
Protein Components: CmcI (P7) and CmcJ (P8)
The 7-alpha-cephem-methoxylase enzyme is a complex composed of two protein subunits, CmcI and CmcJ, also referred to as P7 and P8, respectively. nih.govresearchgate.net Both proteins are essential for the efficient methoxylation of the cephem nucleus. nih.gov
Subunit Composition and Proposed Stoichiometry of the Enzymatic Complex
The functional enzyme is a complex of the CmcI and CmcJ proteins. nih.govresearchgate.net While the precise stoichiometry is a subject of ongoing research, it is clear that both subunits are required for the complete enzymatic reaction. nih.govresearchgate.net CmcI, which has been crystallized, is a hexameric protein. semanticscholar.org The interaction between CmcI and CmcJ is crucial for the hydroxylation at the C-7 position and the subsequent methylation. nih.govresearchgate.net Glutaraldehyde cross-linking experiments have shown the formation of a heterodimer between the CmcI and CmcJ proteins. researchgate.net
Identification and Molecular Weights of P7 and P8 Proteins
The proteins P7 and P8 are the products of the cmcI and cmcJ genes, respectively. nih.govresearchgate.net The molecular weight of the CmcJ protein has been reported to be 28 kDa. metu.edu.tr
| Gene | Protein | Function | Molecular Weight (kDa) |
| cmcI | CmcI (P7) | Contains domains for O-methyltransferase activity. nih.govresearchgate.net | Not explicitly stated |
| cmcJ | CmcJ (P8) | Acts as a coupling protein for efficient hydroxylation. nih.govresearchgate.net | 28 metu.edu.tr |
Inter-protein Interactions and Complex Formation Dynamics
The enzymatic activity of 7-alpha-cephem-methoxylase relies on a sophisticated interplay between two distinct protein components, CmcI and CmcJ. nih.gov These proteins, encoded by the tandem genes cmcI and cmcJ within the cephamycin C biosynthetic cluster, function as a two-component system to catalyze the methoxylation of the cephem nucleus at the C-7 position. nih.govresearchgate.netresearchgate.net This process transforms cephalosporins into 7α-methoxy derivatives, a critical step in the biosynthesis of cephamycin antibiotics. nih.govrsc.org
Research has established that efficient catalysis, involving both the hydroxylation at C-7 and the subsequent transfer of a methyl group from S-adenosyl-L-methionine (SAM), necessitates the presence of both proteins. nih.govresearchgate.net While the CmcI protein alone exhibits some weak C-7 hydroxylase activity, it is functionally inefficient without its partner, CmcJ. nih.govresearchgate.net The two proteins are believed to be synthesized in a coordinated fashion via translational coupling, ensuring their availability for complex formation. nih.govresearchgate.net
The functional enzyme is a CmcI-CmcJ complex. isciii.esisciii.esmetu.edu.tr Studies involving immunoaffinity chromatography have shown that this complex co-purifies, and it is the complex, not the individual isolated proteins, that demonstrates the ability to bind key substrates like S-adenosylmethionine and deacetylcephalosporin C. isciii.esisciii.es This finding underscores the cooperative nature of the interaction, where complex formation is a prerequisite for substrate binding and catalytic turnover.
Within this complex, the roles are specialized. Sequence and structural analyses have identified CmcI as the methyltransferase component. nih.govrsc.org The crystal structure of CmcI from Streptomyces clavuligerus reveals a C-terminal Rossmann domain, which is a characteristic fold for binding SAM, the methyl group donor. nih.govslu.se Conversely, CmcJ is proposed to function as the 7α-hydroxylase. rsc.orgrsc.org It is hypothesized that CmcJ acts as a coupling protein that facilitates efficient hydroxylation at the C-7 position, a model analogous to other two-component hydroxylase systems like the Pseudomonas putida p-hydroxyphenylacetate-3-hydroxylase. nih.govresearchgate.netresearchgate.net The N-terminal domain of CmcI is involved in oligomerization, and structural data suggests it forms a hexamer. nih.govslu.se It is unlikely that CmcI would be stable as a monomer, further highlighting the importance of protein-protein interactions for its structural integrity and function. rsc.org
Table 1: Properties of the 7-alpha-Cephem-Methoxylase Protein Components
| Protein Component | Gene | Proposed Function | Molecular Weight (kDa) | Structural Features |
|---|---|---|---|---|
| CmcI | cmcI |
S-adenosyl-L-methionine (SAM) dependent Methyltransferase nih.govrsc.org | 28 metu.edu.tr | Contains a C-terminal Rossmann domain for SAM binding; forms a hexameric structure. nih.govslu.se |
| CmcJ | cmcJ |
7α-hydroxylase / Coupling protein for efficient hydroxylation nih.govrsc.org | 32 metu.edu.tr | Contains a HXD motif, which is common in iron-binding sites of 2OG-dependent oxygenases. rsc.org |
Structural Biology and Functional Domains of 7 Alpha Cephem Methoxylase
Crystal Structure Analysis of CmcI Component
The X-ray crystal structure of CmcI from Streptomyces clavuligerus has been determined, offering a detailed view of its molecular architecture and the basis for its catalytic activity. nih.gov
Overall Fold and Quaternary Structure (Hexameric Assembly)
CmcI assembles into a hexameric quaternary structure, a complex formed by six individual protein chains. nih.govresearchgate.netresearchgate.net This hexameric arrangement is a notable feature of the enzyme in its crystalline state. nih.gov Each monomer of CmcI folds into two distinct domains: a smaller N-terminal domain and a larger C-terminal Rossmann domain. nih.govresearchgate.net This two-domain architecture is a common feature among many methyltransferases.
N-terminal Domain: Role in Oligomerization
The smaller N-terminal domain of each CmcI monomer plays a crucial role in the formation of the hexameric complex. slu.se This domain is directly involved in the interactions between the individual protein subunits, facilitating the assembly and stability of the oligomeric state. slu.se The oligomerization of proteins through their N-terminal domains is a recognized mechanism for forming functional multi-unit complexes. nih.govnih.govmdpi.com
C-terminal Rossmann Domain: S-Adenosylmethionine (SAM) Binding Motif
The larger C-terminal domain adopts a Rossmann-like fold, a structural motif commonly found in enzymes that bind nucleotides, including the cofactor S-adenosyl-L-methionine (SAM). nih.govresearchgate.netuliege.be This domain is responsible for binding SAM, the methyl group donor in the methoxylation reaction, as well as its demethylated product, S-adenosyl-L-homocysteine (SAH). nih.govslu.se The mode of SAM and SAH binding within this domain is consistent with that observed in other SAM-dependent methyltransferases. nih.govnih.gov
Active Site Characterization and Substrate Recognition
The active site of CmcI is located within the C-terminal Rossmann domain and is where the catalytic reaction occurs. Its characterization has provided insights into how the enzyme recognizes its substrates and performs the methyl transfer.
Ligand Binding Pockets for SAM, Magnesium Ions, and Substrate Analogs
The active site contains distinct binding pockets for the cofactor SAM and a required magnesium ion. nih.govresearchgate.net The geometry of the SAM and magnesium binding sites in CmcI shows similarity to that of catechol O-methyltransferase. nih.gov In the crystal structure, the expected binding site for the cephalosporin (B10832234) substrate was found to be occupied by a molecule from the crystallization medium, polyethylene (B3416737) glycol (PEG), which ligates the magnesium ion. nih.govslu.se Docking studies using a putative substrate, 7α-hydroxy-O-carbamoyldeacetylcephalosporin C, have been used to model how the actual substrate might bind. nih.gov This model suggests that the 7-hydroxy group of the β-lactam ring coordinates with the magnesium ion, positioning it for methylation by the methyl group of SAM. nih.gov
Identification of Key Residues Critical for Catalysis and Substrate Interaction
Specific amino acid residues are critical for the function of CmcI. The magnesium ion in the active site is coordinated by the residues Asp160, Glu186, and Asp187. nih.gov While direct mutagenesis studies on CmcI's catalytic residues are not extensively detailed in the provided search results, the structural similarity to other methyltransferases and the proposed catalytic model strongly imply the importance of residues in the vicinity of the SAM and substrate binding pockets for catalysis. nih.govnih.gov The identification of such key residues is a common strategy for understanding enzyme mechanisms. biorxiv.orguam.esnih.gov
Table 1: Structural Features of CmcI
| Feature | Description | Reference |
|---|---|---|
| Quaternary Structure | Hexameric assembly | nih.govresearchgate.netresearchgate.net |
| Monomer Fold | N-terminal domain and C-terminal Rossmann domain | nih.govresearchgate.net |
| N-terminal Domain Function | Involved in oligomerization | slu.se |
| C-terminal Domain Function | Binds S-adenosyl-L-methionine (SAM) | nih.govresearchgate.netuliege.be |
Table 2: Active Site Components and Key Residues of CmcI
| Component | Interacting Residues/Molecules | Reference |
|---|---|---|
| S-Adenosylmethionine (SAM) | Binds in the C-terminal Rossmann domain | nih.govslu.se |
| Magnesium Ion (Mg²⁺) | Coordinated by Asp160, Glu186, Asp187 | nih.gov |
| Substrate Analog (PEG) | Occupies the cephalosporin binding site and ligates Mg²⁺ | nih.govslu.se |
| Putative Substrate | 7α-hydroxy-O-carbamoyldeacetylcephalosporin C | nih.gov |
Proposed Substrate Docking Models for Cephalosporin Substrates
Understanding how 7-alpha-cephem-methoxylase interacts with its cephalosporin substrates is crucial for elucidating its catalytic mechanism. Researchers have proposed substrate docking models based on the crystal structure of the enzyme, particularly CmcI from Streptomyces clavuligerus, in complex with its cofactor S-adenosyl-L-methionine (SAM) and a magnesium ion (Mg2+). nih.gov
A key model suggests that the putative substrate, 7α-hydroxy-O-carbamoyldeacetylcephalosporin C, binds to the ternary CmcI-Mg2+-SAM complex. nih.gov In this proposed orientation, the 7-hydroxy group of the β-lactam ring directly ligates the Mg2+ ion. nih.gov This interaction positions the alpha-side of the hydroxyl group towards the methyl group of SAM, creating a favorable distance for the methylation reaction to occur. nih.gov This model provides a structural basis for the enzyme's ability to catalyze the transfer of a methyl group from SAM to the 7α-hydroxy cephalosporin, which is the second catalytic step in the formation of cephamycin. nih.govuliege.be
The binding of the cephalosporin molecule is thought to occur in a site that, in some crystal structures, is occupied by polyethylene glycol (PEG), which also ligates the magnesium ion. slu.se These docking studies, therefore, offer a compelling hypothesis for the precise molecular interactions that govern substrate recognition and catalysis. slu.se
| Component | Proposed Interaction with 7-alpha-Cephem-Methoxylase | Reference |
| Cephalosporin Substrate (e.g., 7α-hydroxy-O-carbamoyldeacetylcephalosporin C) | The 7-hydroxy group of the β-lactam ring coordinates with the Mg2+ ion. | nih.gov |
| S-Adenosyl-L-methionine (SAM) | The methyl group is positioned in proximity to the substrate's 7α-hydroxyl group for transfer. | nih.gov |
| Magnesium Ion (Mg2+) | Acts as a bridge, ligating both the enzyme and the substrate's 7-hydroxy group. | nih.gov |
Structural Comparisons with Related Enzymes
The structure of 7-alpha-cephem-methoxylase reveals intriguing similarities with other enzyme families, shedding light on its functional mechanisms and evolutionary origins.
Significant structural and functional homology exists between 7-alpha-cephem-methoxylase and O-methyltransferases, particularly Catechol-O-methyltransferase (COMT). nih.govresearchgate.net The CmcI component of the enzyme from Streptomyces clavuligerus possesses a C-terminal Rossmann domain that binds S-adenosyl-L-methionine (SAM) and its demethylated product, S-adenosyl-L-homocysteine (SAH). nih.gov This binding fashion is a hallmark of SAM-dependent methyltransferases. nih.gov
Furthermore, the geometry of the SAM and magnesium binding sites in CmcI is strikingly similar to that observed in COMT. nih.gov The P7 protein from Nocardia lactamdurans, another 7-alpha-cephem-methoxylase component, also contains domains with conserved sequences corresponding to the active center of O-methyltransferases. researchgate.netnih.gov These resemblances strongly suggest that CmcI and its homologs function as methyltransferases. nih.gov
| Feature | 7-alpha-Cephem-Methoxylase (CmcI) | Catechol-O-methyltransferase (COMT) | Reference |
| Cofactor Binding Domain | C-terminal Rossmann fold for SAM/SAH binding. | Contains a similar SAM-binding Rossmann fold. | nih.gov |
| Cofactor Binding Geometry | The geometry of SAM and Mg2+ binding sites is similar to COMT. | Established binding geometry for SAM and a divalent cation. | nih.gov |
| Conserved Sequences | The P7 protein from N. lactamdurans has domains with sequences conserved in COMT. | Contains well-defined consensus sequences for methyltransferase activity. | researchgate.netnih.gov |
Interestingly, the P7 protein of 7-alpha-cephem-methoxylase from Nocardia lactamdurans also exhibits sequence domains that correspond to conserved sequences found in cholesterol 7-alpha-monooxygenases (CYP7A1). researchgate.netnih.gov Cholesterol 7-alpha-monooxygenase is a cytochrome P450 enzyme that catalyzes the rate-limiting step in bile acid synthesis by hydroxylating cholesterol at the 7-alpha position. wikipedia.orgnih.gov
| Enzyme | Function | Shared Feature with 7-alpha-Cephem-Methoxylase (P7) | Reference |
| 7-alpha-Cephem-Methoxylase (P7) | Component of the enzyme system that methoxylates the 7α-hydroxy group of cephalosporins. | Contains domains with conserved sequences found in cholesterol 7-alpha-monooxygenases. | researchgate.netnih.gov |
| Cholesterol 7-alpha-Monooxygenase (CYP7A1) | A cytochrome P450 enzyme that hydroxylates cholesterol at the 7-alpha position. | Catalyzes a similar 7-alpha modification on its respective substrate. | wikipedia.org |
The structural homologies of 7-alpha-cephem-methoxylase with both methyltransferases and monooxygenases have profound evolutionary implications. The enzyme system appears to be a composite, with different components or domains sharing ancestry with distinct enzyme superfamilies.
The two-gene system, such as cmcI and cmcJ in Nocardia lactamdurans, encodes two separate proteins, P7 and P8, that work in concert to perform the methoxylation. nih.gov P7, with its dual similarities to methyltransferases and monooxygenases, and P8, which may act as a coupling protein for efficient hydroxylation, suggest a sophisticated evolutionary path. researchgate.netnih.gov This two-component system is analogous to other bacterial hydroxylases, such as the p-hydroxyphenylacetate-3-hydroxylase from Pseudomonas putida. nih.gov
This modular nature suggests that the 7-alpha-cephem-methoxylation function may have evolved through the recruitment and adaptation of genes from different metabolic pathways. The methyltransferase component likely originated from a common ancestor of SAM-dependent methyltransferases, while the hydroxylation machinery may have been derived from an ancestral monooxygenase. This evolutionary mosaicism highlights the adaptability of microbial biosynthetic pathways to generate novel chemical structures with significant biological activity.
Enzymatic Mechanism and Catalytic Cycle of 7 Alpha Cephem Methoxylase
Two-Step Catalysis: Hydroxylation and Methylation Process
The introduction of a methoxy (B1213986) group at the 7-alpha position of the cephem ring is a sequential reaction involving an initial hydroxylation followed by a methylation step. nih.govnih.gov This process requires the synergistic action of two proteins, designated as P7 and P8, which are encoded by the cmcI and cmcJ genes, respectively, within the cephamycin C gene cluster. nih.govnih.govasm.org Efficient conversion of the substrate necessitates the presence of both protein components. nih.govnih.govasm.org
Protein P7, the product of the cmcI gene, is the primary catalytic component responsible for the initial hydroxylation of the cephalosporin (B10832234) C substrate at the C-7 position. nih.govnih.govasm.org While P7 can perform this hydroxylation independently, its activity in isolation is weak. nih.govnih.govasm.org In addition to its hydroxylase function, P7 exhibits a strong NADH oxidase activity that is dependent on the presence of cephalosporin. nih.govnih.govasm.org This dual functionality suggests a complex catalytic mechanism. Sequence analysis of P7 has revealed domains with homology to cholesterol 7-alpha-monooxygenases, supporting its role in hydroxylation. nih.govnih.govasm.org Furthermore, it contains conserved sequences similar to the active centers of O-methyltransferases, hinting at its involvement in the subsequent methylation step, although the primary methyltransferase activity is facilitated by the complete two-protein complex. nih.govnih.gov
The catalytic cycle begins with the P7-mediated hydroxylation of the cephalosporin C substrate, leading to the formation of a 7-hydroxycephem intermediate. asm.org This intermediate is then the substrate for the subsequent methylation reaction. The entire process, from the initial substrate to the final 7-methoxycephalosporin C product, is carried out by the P7-P8 enzyme complex. The formation of this intermediate is a critical juncture in the pathway, bridging the initial oxidation with the final methyl group transfer.
Cofactor Requirements and Utilization
The catalytic activity of the 7-alpha-cephem-methoxylase system is dependent on the presence of specific cofactors that participate in the hydroxylation and methylation reactions. These cofactors are essential for the electron transfer processes and for providing the methyl group required for the final step of the enzymatic conversion.
The transfer of the methyl group to the 7-hydroxycephem intermediate is facilitated by the cofactor S-Adenosylmethionine (SAM). nih.govnih.govasm.org SAM serves as the universal methyl group donor in numerous biological reactions, and in this case, it provides the methyl moiety that is ultimately attached to the C-7 hydroxyl group of the cephem nucleus. nih.govnih.govasm.orgresearchgate.net The efficient transfer of this methyl group is dependent on the complete P7-P8 protein complex. nih.govnih.govasm.org
The initial hydroxylation step catalyzed by P7 is dependent on the presence of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NAD(P)H). nih.govnih.govasm.org P7 exhibits a pronounced cephalosporin-dependent NADH oxidase activity, indicating that it utilizes NADH as a source of reducing equivalents for the monooxygenase reaction. nih.govnih.govasm.org This dependency on NADH is characteristic of many hydroxylase enzymes and is fundamental to the activation of molecular oxygen required for the hydroxylation of the substrate. The precise mechanisms of electron transfer from NADH to the active site of P7 are a key aspect of the enzyme's catalytic cycle.
Role of Metal Ions (e.g., Mg2+) in Catalysis
While detailed studies on the specific role of Mg2+ in the catalytic mechanism of 7-alpha-cephem-methoxylase from Nocardia lactamdurans are not extensively documented in the available literature, research on similar enzyme systems in other cephamycin-producing organisms, such as Streptomyces clavuligerus, provides valuable insights. The conversion of cephalosporins to their 7-alpha-methoxy derivatives in cell-free extracts of Streptomyces clavuligerus has been shown to be dependent on the presence of Fe2+ ions. This suggests that the hydroxylase component of the enzyme system is likely a non-heme iron-dependent monooxygenase.
The requirement for a reducing agent in these reactions further supports the role of Fe2+ in the catalytic cycle, where it is likely involved in the activation of molecular oxygen for the hydroxylation of the cephalosporin substrate. The precise role of other divalent cations like Mg2+ in the Nocardia lactamdurans enzyme remains to be fully elucidated. However, in many enzymatic reactions, divalent cations can play various roles, including stabilizing protein structure, acting as a cofactor in catalysis, or facilitating substrate binding. Further research is needed to determine the specific requirement and function of Mg2+ in the 7-alpha-cephem-methoxylase enzyme system.
Kinetic Characterization and Catalytic Efficiency
The kinetic properties of an enzyme are fundamental to understanding its function and efficiency. For 7-alpha-cephem-methoxylase, a comprehensive kinetic analysis provides insights into its substrate affinity, catalytic rate, and how these are influenced by various factors.
Steady-State Kinetics and Enzyme Activity Measurements
Detailed steady-state kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), for the individual components of the 7-alpha-cephem-methoxylase system from Nocardia lactamdurans are not extensively reported in the available scientific literature. However, studies on analogous enzymes from other microorganisms can provide a comparative perspective. For instance, a related enzyme, cephalosporin 7-alpha-hydroxylase from Streptomyces clavuligerus, which catalyzes the initial hydroxylation step, has been purified and characterized.
The following table summarizes the reported kinetic parameters for this related enzyme. It is important to note that these values may not be directly extrapolated to the Nocardia lactamdurans enzyme but serve as a valuable reference point.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min per mg) | Source Organism |
|---|---|---|---|---|
| Cephalosporin 7-alpha-Hydroxylase | Cephalosporin C | 0.72 | 15.4 | Streptomyces clavuligerus |
Substrate Specificity Profiling on Various Cephalosporin Substrates
The enzyme system is known to act on cephalosporin C as its natural substrate. Research on the cephamycin C biosynthetic cluster has indicated that the methoxylation at C-7 is a late step in the pathway. The substrate specificity is likely tailored to accommodate the structure of cephalosporin C and its derivatives.
The following table outlines the known and likely substrates for 7-alpha-cephem-methoxylase, based on its position in the cephamycin C biosynthetic pathway.
| Substrate | Product | Relative Activity (Qualitative) |
|---|---|---|
| Cephalosporin C | 7-alpha-Hydroxycephalosporin C | High |
| 7-alpha-Hydroxycephalosporin C | 7-methoxycephalosporin C | High |
Further investigations with a broader array of cephalosporin analogues would be necessary to fully delineate the substrate scope of this important enzyme.
Influence of Environmental Parameters on Enzyme Activity
The activity of enzymes is profoundly influenced by environmental conditions such as pH and temperature. Determining the optimal parameters for 7-alpha-cephem-methoxylase is crucial for understanding its physiological function and for potential biotechnological applications.
Specific data on the pH and temperature optima for the purified 7-alpha-cephem-methoxylase from Nocardia lactamdurans are not available in the current literature. However, studies on the related cephalosporin 7-alpha-hydroxylase from Streptomyces clavuligerus offer valuable insights into the likely conditions under which this class of enzymes operates.
The table below summarizes the reported optimal pH and temperature for the activity of cephalosporin 7-alpha-hydroxylase from Streptomyces clavuligerus.
| Enzyme | Optimal pH | Optimal Temperature (°C) | Source Organism |
|---|---|---|---|
| Cephalosporin 7-alpha-Hydroxylase | 7.3 - 7.7 | 20 - 30 | Streptomyces clavuligerus |
These findings suggest that the enzyme is most active under neutral to slightly alkaline conditions and at moderate temperatures, which is consistent with the physiological conditions of the producing organism. It is reasonable to hypothesize that the 7-alpha-cephem-methoxylase from Nocardia lactamdurans would exhibit similar environmental parameter dependencies.
Regulation of 7 Alpha Cephem Methoxylase Gene Expression and Activity
Transcriptional and Translational Control Mechanisms
The expression of the genes encoding 7-alpha-cephem-methoxylase is a highly controlled process, involving specific regulatory proteins and a coordinated synthesis of its protein components.
The 7-alpha-cephem-methoxylase enzyme is composed of two protein subunits, CmcI and CmcJ, which are encoded by the cmcI and cmcJ genes, respectively. The transcription of cmcI is controlled by a bidirectional promoter region that it shares with the cefD gene, which is transcribed in the opposite direction. nih.gov This cefD-cmcI bidirectional promoter is a key site for transcriptional regulation.
A critical regulator of this promoter is the CcaR protein, a pathway-specific transcriptional activator belonging to the Streptomyces antibiotic regulatory protein (SARP) family. nih.gov CcaR positively controls the expression of several genes within the cephamycin C and clavulanic acid biosynthetic gene clusters. nih.govresearchgate.net Gel shift electrophoresis assays have demonstrated that the CcaR protein directly binds to the cefD-cmcI promoter region. nih.govnih.gov This binding is essential for the activation of cmcI transcription. nih.gov Disruption of the ccaR gene leads to a significant reduction in the expression of cmcI.
Further analysis through footprinting experiments has identified the specific DNA sequences recognized by CcaR. nih.gov The CcaR binding sites consist of conserved heptameric sequences, which are characteristic of SARP-binding domains. researchgate.netnih.gov These sequences are typically found in multiple copies within the target promoter regions. researchgate.net The binding of CcaR to these upstream regulatory elements is a primary mechanism for initiating the transcription of the genes required for the later steps in cephamycin C biosynthesis, including the 7-alpha-methoxylation step. nih.gov
Table 1: Effect of ccaR Disruption on Gene Expression in Streptomyces clavuligerus
| Gene | Function | Fold Change in Expression in ccaR Mutant |
|---|---|---|
| ceaS2 | Early clavulanic acid biosynthesis | 1000- to 10,000-fold decrease nih.gov |
| lat | Early cephamycin C biosynthesis | Significant decrease nih.gov |
| cefF | Cephamycin C biosynthesis | Significant decrease nih.gov |
| cmcI | 7-alpha-cephem-methoxylase component | Significant decrease |
The genes cmcI and cmcJ, which encode the two protein components of 7-alpha-cephem-methoxylase, are organized in a manner that suggests coordinated expression. nih.gov Evidence strongly indicates that these two genes are translationally coupled. nih.govmdpi.com This mechanism ensures that the CmcI and CmcJ proteins are synthesized in appropriate amounts relative to each other, which is crucial for the efficient assembly and function of the two-component methoxylase enzyme. nih.govstreptomyces.org.uk Translational coupling often occurs when the termination codon of an upstream gene is very close to or overlaps with the initiation codon of the downstream gene, facilitating the re-initiation of translation.
While transcriptional control is a major regulatory point, post-transcriptional and post-translational modifications can also play significant roles in modulating enzyme activity. Post-transcriptional mechanisms, such as changes in mRNA stability, can influence the amount of protein translated. Post-translational modifications (PTMs), including phosphorylation, glycosylation, and acetylation, can alter a protein's activity, stability, or localization. mdpi.comthermofisher.com
In the context of 7-alpha-cephem-methoxylase, specific details regarding post-transcriptional regulation of cmcI and cmcJ mRNA or post-translational modifications of the CmcI and CmcJ proteins are not extensively documented in the available scientific literature. However, PTMs are known to regulate enzymes in other secondary metabolic pathways in Streptomyces. nih.govmdpi.comnih.gov For instance, phosphorylation is a well-characterized PTM that links environmental nutrient signals to the regulation of both primary and secondary metabolism in these bacteria. mdpi.com It is plausible that similar regulatory mechanisms could apply to 7-alpha-cephem-methoxylase, but further research is needed to elucidate these specific controls.
Physiological Factors Influencing Enzyme Levels and Activity
The production of 7-alpha-cephem-methoxylase is also influenced by the physiological state of the producing organism and the availability of nutrients in the growth medium.
Phosphate (B84403) availability is a well-known global regulator of secondary metabolism in Streptomyces. mdpi.com Phosphate limitation often acts as a nutritional stress signal that triggers the expression of genes involved in antibiotic biosynthesis. mdpi.comnih.gov This regulation is typically mediated by the PhoR-PhoP two-component system, where PhoP is a response regulator that binds to specific promoter regions (PHO boxes) to control gene expression. mdpi.comnih.gov
The type and concentration of carbon and nitrogen sources in the fermentation medium significantly affect the production of cephamycin C. Some carbon sources can exert catabolite repression on secondary metabolite biosynthesis. For instance, in Streptomyces clavuligerus, certain rapidly metabolizable carbon sources can decrease the production of cephalosporins.
The availability of nitrogen sources is also critical. Studies have shown that rich organic nitrogen sources can lead to an upregulation of genes within the cephamycin C and clavulanic acid biosynthetic clusters. nih.gov Transcriptomic and metabolomic analyses of S. clavuligerus have revealed that a medium rich in organic nitrogen leads to increased transcript levels of key biosynthetic genes, including those for cephamycin C synthesis. nih.gov This effect is correlated with an increase in the intracellular pools of precursor amino acids, such as arginine, which is a precursor for clavulanic acid biosynthesis, a pathway often co-produced with cephamycin C. nih.gov The enhanced availability of precursors likely contributes to the increased expression of the biosynthetic genes.
Table 2: Influence of Nitrogen Source on Clavulanic Acid (CA) Production in Streptomyces clavuligerus
| Medium Component | Description | Effect on CA Production | Effect on Biosynthetic Gene Expression |
|---|---|---|---|
| Rich Organic Nitrogen (MH Medium) | Higher concentration of organic nitrogen | Increased nih.gov | Upregulated nih.gov |
| Lower Organic Nitrogen (ML Medium) | Half the concentration of organic nitrogen compared to MH | Decreased nih.gov | Downregulated nih.gov |
| ML Medium + Arginine | Lower nitrogen medium supplemented with arginine | Increased nih.gov | Not specified |
| ML Medium + Glutamine | Lower nitrogen medium supplemented with glutamine | Increased nih.gov | Not specified |
Induction and Repression by Metabolites or External Signals
Amino acids, particularly those from the aspartic acid family, play a crucial role. Lysine (B10760008) is a key precursor for the α-aminoadipyl side chain of cephamycin C, and its addition to the culture medium has been shown to stimulate antibiotic production in Streptomyces clavuligerus. nih.gov For instance, the addition of 14.6 g/L of lysine can increase cephamycin C production approximately six-fold. nih.gov Conversely, threonine has been observed to inhibit cephamycin C production, an effect that can be reversed by the simultaneous addition of lysine. nih.gov This suggests a feedback regulation mechanism where the balance of amino acids in the cellular pool dictates the flux through the antibiotic biosynthetic pathway.
The influence of various amino acids on cephamycin C production in Streptomyces clavuligerus has been systematically studied, with results indicating that a balanced supplementation is key for enhanced yield.
Table 1: Effect of Amino Acid Supplementation on Cephamycin C Production in Streptomyces clavuligerus
| Amino Acid Supplement | Observed Effect on Cephamycin C Production | Reference |
|---|---|---|
| L-Lysine | Significant increase in production. | nih.gov |
| L-Threonine | Inhibitory effect on production. | nih.gov |
| L-Valine | Stimulatory, particularly in combination with lysine. | nih.gov |
| α-Aminoadipic acid | Stimulatory at optimal concentrations. | nih.gov |
Genetic Regulation within Beta-Lactam Biosynthetic Clusters
The genes encoding the enzymes for cephamycin C biosynthesis, including 7-alpha-cephem-methoxylase, are typically organized in a gene cluster. This co-localization facilitates the coordinated regulation of the entire pathway, ensuring that all necessary enzymes are synthesized in the correct stoichiometry.
Interplay with Other Genes in the Cephamycin Pathway
In Nocardia lactamdurans, the genes for 7-alpha-cephem-methoxylase, cmcI and cmcJ, are part of a large polycistronic transcript that is over 16 kb in length. nih.gov This transcript also includes the genes pcbAB (encoding ACV synthetase), pcbC (encoding isopenicillin N synthase), cefF (encoding deacetoxycephalosporin C synthase), and cmcH (encoding O-carbamoyltransferase). nih.gov The co-transcription of these six genes from the pcbAB promoter ensures their coordinate expression, tightly linking the synthesis of 7-alpha-cephem-methoxylase with the enzymes responsible for the early and intermediate steps of the pathway. nih.gov This arrangement suggests that any regulatory mechanism targeting the pcbAB promoter will consequently affect the expression of cmcI and cmcJ.
In Streptomyces clavuligerus, a similar clustering of cephamycin biosynthesis genes is observed. nih.gov The interplay between the genes is not only at the transcriptional level but also at the functional level, where the product of one enzymatic reaction serves as the substrate for the next, necessitating a coordinated synthesis of the respective enzymes.
Broader Regulatory Networks in Producer Microorganisms (e.g., Nocardia lactamdurans, Streptomyces clavuligerus, Thecaphora frezii)
The expression of the cephamycin C gene cluster is governed by complex regulatory networks that integrate various cellular signals to control antibiotic production. These networks often involve pathway-specific regulatory proteins as well as global regulators that respond to broader physiological cues.
Nocardia lactamdurans: In Nocardia lactamdurans, the promoter regions within the cephamycin gene cluster contain sequences that are characteristic of binding sites for Streptomyces Antibiotic Regulatory Proteins (SARPs). nih.gov Specifically, the bidirectional promoter region between the lat and cefD genes contains heptameric direct repeats similar to those recognized by SARPs. nih.gov While a specific SARP-like regulator for the cephamycin cluster in N. lactamdurans has not been definitively characterized, the presence of these binding sites strongly suggests that a member of this family of transcriptional activators is involved in controlling the expression of the entire cluster, including the polycistronic mRNA containing cmcI and cmcJ.
Streptomyces clavuligerus: The regulatory network in Streptomyces clavuligerus is more extensively studied. A key player is CcaR, a SARP-family transcriptional activator. The gene encoding CcaR is located within the cephamycin C gene cluster, and its product is essential for the biosynthesis of both cephamycin C and the co-produced β-lactamase inhibitor, clavulanic acid. CcaR acts as a positive regulator, and its disruption leads to the loss of cephamycin C production. CcaR has been shown to bind to the promoter regions of several genes in the cephamycin cluster.
Another layer of regulation is provided by the two-component system CepRS. This system, consisting of the sensor kinase CepS and the response regulator CepR, also functions as a transcriptional activator of the cephamycin C biosynthetic genes. Deletion of the cepRS genes results in a significant decrease in cephamycin C production. Both CcaR and CepR have been shown to interact with the intergenic region between cefD and cmcI, directly implicating them in the transcriptional control of the 7-alpha-cephem-methoxylase gene cmcI.
Table 2: Key Regulatory Proteins of the Cephamycin C Biosynthetic Cluster in Streptomyces clavuligerus
| Regulatory Protein | Protein Family | Function | Target within Cephamycin C Cluster |
|---|---|---|---|
| CcaR | SARP (Streptomyces Antibiotic Regulatory Protein) | Transcriptional Activator | Promoter regions of multiple cephamycin genes, including the cefD-cmcI intergenic region. |
| CepRS | Two-Component System (Sensor Kinase and Response Regulator) | Transcriptional Activator | The response regulator CepR interacts with the cefD-cmcI intergenic region. |
Thecaphora frezii: There is currently no scientific evidence to suggest that the fungus Thecaphora frezii, a plant pathogen, is a producer of cephamycin C or possesses the genetic machinery, including 7-alpha-cephem-methoxylase, for its biosynthesis. The regulatory networks described for cephamycin production are characteristic of actinomycete bacteria like Nocardia and Streptomyces.
Methodologies for Studying 7 Alpha Cephem Methoxylase
Recombinant Expression and Protein Purification Techniques
The study of 7-alpha-cephem-methoxylase has been significantly advanced by the development of techniques for its recombinant expression and subsequent purification. This enzyme is a two-component system, which adds a layer of complexity to these processes.
Streptomyces lividans has proven to be an effective heterologous host for the production of the two-component 7-alpha-cephem-methoxylase from Nocardia lactamdurans. The genes encoding the two protein components, often referred to as P7 and P8 (encoded by the cmcI and cmcJ genes, respectively), have been successfully expressed in this bacterium. S. lividans is a suitable host due to its capacity to secrete large quantities of properly folded proteins and its low level of endogenous extracellular protease activity, which simplifies downstream purification.
The expression of these components in S. lividans has been crucial in demonstrating that both proteins are required for efficient 7-alpha-methoxylation of cephalosporin (B10832234) C. Studies have shown that while the P7 component alone exhibits weak C-7 hydroxylase and strong NADH oxidase activities, the presence of the P8 component is necessary for efficient hydroxylation and the subsequent methyl transfer from S-adenosylmethionine (SAM).
| Expression System Component | Gene | Expressed Protein | Function |
| Component 1 | cmcI | P7 | Contains domains for C-7 hydroxylation and O-methylation. |
| Component 2 | cmcJ | P8 | Acts as a coupling protein for efficient hydroxylation. |
The purification of the individual components of 7-alpha-cephem-methoxylase, as well as similar enzymes like cephalosporin 7-alpha-hydroxylase from Streptomyces clavuligerus, typically involves a multi-step strategy to achieve high purity. A general purification scheme often includes the following steps:
Ammonium Sulfate Fractionation: This initial step is used to precipitate the proteins from the crude cell extract, effectively concentrating the target enzymes and removing some impurities.
Ion-Exchange Chromatography: This technique separates proteins based on their net charge. It is a crucial step in the purification of the hydroxylase and methoxylase components.
Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates proteins based on their size. It is effective in separating the target enzymes from proteins of different molecular weights and can also be used to remove aggregates.
Dye Chromatography: This affinity chromatography technique can be employed for further purification, where proteins bind to specific dye molecules immobilized on a solid support.
A nearly 390-fold purification of cephalosporin 7-alpha-hydroxylase has been achieved using a combination of these techniques. The purity of the enzyme at each stage is typically monitored by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
| Purification Step | Principle of Separation | Purpose |
| Ammonium Sulfate Fractionation | Protein Precipitation | Concentration and initial purification |
| Ion-Exchange Chromatography | Net Charge | Separation from proteins with different charges |
| Gel Filtration Chromatography | Molecular Size | Separation from proteins of different sizes |
| Dye Chromatography | Affinity Binding | High-resolution purification |
For two-component enzyme systems like 7-alpha-cephem-methoxylase that are expressed separately or need to be reconstituted in vitro, strategies for proper folding and assembly are critical for restoring full enzymatic activity. While specific refolding protocols for this particular enzyme are not extensively detailed in the available literature, general principles for reconstituting multi-component enzyme activity can be applied.
The process typically involves expressing and purifying the individual components (P7 and P8) separately. These purified components are then combined under optimized conditions to allow for their proper interaction and assembly into a functional complex. The reconstitution of activity is confirmed by measuring the complete two-step reaction of hydroxylation and methylation. The observation that both P7 and P8 are required for efficient methoxylation confirms the necessity of the assembly of this two-component system.
Biochemical Assays and Activity Measurements
To quantify the enzymatic activity of 7-alpha-cephem-methoxylase and to characterize its kinetic properties, a range of biochemical assays are employed. These assays can be broadly categorized into spectrophotometric/spectrofluorometric methods and chromatographic analyses.
The activity of the hydroxylase component of 7-alpha-cephem-methoxylase, which is dependent on NADH, can be monitored using a spectrophotometric assay. This is based on the principle that the reduced form of NADH absorbs light at a wavelength of 340 nm, while the oxidized form (NAD+) does not. The consumption of NADH during the hydroxylation reaction can be followed by measuring the decrease in absorbance at 340 nm over time. nih.gov This continuous assay allows for the determination of initial reaction rates.
For the methyltransferase activity, spectrofluorometric assays can be utilized. These assays often rely on the detection of the reaction product, S-adenosylhomocysteine (SAH). One common approach is a coupled-enzyme assay where SAH is hydrolyzed to homocysteine, which then reacts with a thiol-sensitive fluorescent dye to produce a fluorescent signal. nih.gov The increase in fluorescence is proportional to the amount of SAH produced and thus to the methyltransferase activity.
| Assay Type | Principle | Measured Parameter | Application |
| Spectrophotometric | NADH absorbs light at 340 nm, NAD+ does not. | Decrease in absorbance at 340 nm. | Measuring hydroxylase activity. |
| Spectrofluorometric | Detection of SAH via coupled enzymatic reaction and a fluorescent probe. | Increase in fluorescence intensity. | Measuring methyltransferase activity. |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of the reaction products of 7-alpha-cephem-methoxylase. It allows for the separation, identification, and quantification of the substrate (cephalosporin C), the intermediate (7-alpha-hydroxycephalosporin C), and the final product (7-alpha-methoxycephalosporin C).
Reverse-phase HPLC with a C18 column is commonly used for this purpose. The separation is typically achieved using a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector at a wavelength where the cephalosporin compounds absorb, such as 240 nm or 254 nm. nih.gov By comparing the retention times and peak areas of the components in the reaction mixture to those of authentic standards, the progress of the enzymatic reaction can be accurately monitored and the amount of product formed can be quantified. researchgate.net
| Compound | Typical HPLC Retention Time (minutes) |
| Cephalosporin C | Varies with conditions |
| 7-alpha-hydroxycephalosporin C | Varies with conditions |
| 7-alpha-methoxycephalosporin C | Varies with conditions |
Isotopic Labeling Studies to Elucidate Reaction Mechanisms
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms and elucidate enzymatic reaction mechanisms. nih.govresearchgate.net In the context of 7-alpha-cephem-methoxylase, these studies are designed to confirm the origin of the methoxyl group and to investigate the kinetics of the two-step reaction. The enzyme catalyzes the conversion of cephalosporin C to 7-methoxycephalosporin C through successive hydroxylation and methylation steps. nih.gov
Key research findings from isotopic labeling studies include:
Confirmation of the Methyl Donor: Experiments using S-adenosylmethionine (SAM) with a labeled methyl group (e.g., containing ¹⁴C or ³H) have been fundamental. By incubating the enzyme with cephalosporin C and labeled SAM, researchers can detect the transfer of the radioactive label to the product, 7-methoxycephalosporin C. This definitively identifies SAM as the methyl donor in the reaction.
Table 1: Application of Isotopic Labeling in Studying 7-alpha-Cephem-Methoxylase
| Labeled Precursor | Isotope | Purpose of Study | Expected Outcome |
|---|---|---|---|
| S-adenosylmethionine | ¹⁴C or ³H (in methyl group) | Identify the methyl donor for the methoxylation step. | Radioactivity is incorporated into the 7-methoxycephalosporin C product. |
| Cephalosporin C | ²H (at C-7 position) | Determine if C-H bond cleavage is rate-limiting (KIE). | A change in reaction rate compared to the unlabeled substrate. |
Molecular Biology Techniques
Gene Cloning, Mutagenesis, and Recombinant DNA Technology
Molecular biology techniques have been instrumental in identifying and characterizing the genes responsible for 7-alpha-cephem-methoxylase activity. The enzyme is a two-component system, encoded by the genes cmcI and cmcJ, which are part of the cephamycin C biosynthetic cluster in producer organisms like Nocardia lactamdurans and Streptomyces clavuligerus. nih.govnih.govresearchgate.net
Gene Cloning and Expression: The cmcI and cmcJ genes were cloned and expressed in a heterologous host, Streptomyces lividans, which does not naturally produce cephamycins. nih.govresearchgate.net This recombinant expression was crucial to confirm that the protein products of these two genes, CmcI (P7) and CmcJ (P8), are together responsible for the conversion of cephalosporin C to 7-methoxycephalosporin C. nih.govresearchgate.net
Functional Analysis: Studies of the expressed proteins revealed that both components are required for efficient methoxylation. nih.govresearchgate.net The CmcI protein alone exhibits weak C-7 hydroxylase activity, while the presence of the CmcJ protein is necessary for efficient hydroxylation and subsequent methylation. nih.govresearchgate.net CmcJ is thought to act as a coupling protein. nih.gov
Mutagenesis: Site-directed mutagenesis is a key technique used to probe the function of specific amino acid residues. By altering residues in the proposed active sites of CmcI—such as the domains corresponding to monooxygenases and O-methyltransferases—researchers can identify critical components for substrate binding and catalysis. nih.gov
Table 2: Genes and Protein Components of 7-alpha-Cephem-Methoxylase
| Gene | Protein Product | Proposed Function | Organism of Origin |
|---|---|---|---|
| cmcI | CmcI (P7) | Contains C-7 hydroxylase and S-adenosylmethionine-binding domains. nih.govnih.gov | Nocardia lactamdurans |
Gene Expression Analysis (e.g., RT-qPCR, Transcriptomics)
Understanding the regulation of cmcI and cmcJ gene expression is vital for optimizing the production of cephamycin antibiotics. Gene expression analysis techniques like Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and transcriptomics are used to quantify the levels of mRNA transcripts from these genes under various conditions. nih.govnih.gov
RT-qPCR: This technique provides a highly sensitive and specific method for quantifying the expression levels of the cmcI and cmcJ genes. mdpi.com Researchers can compare transcript abundance in high-producing versus low-producing strains or analyze the effects of different culture conditions on gene expression. This requires the use of stable reference genes for normalization to ensure accurate results. researchgate.net
Transcriptomics (RNA-seq): Transcriptomics offers a comprehensive, genome-wide view of gene expression. nih.gov By comparing the entire transcriptome of a cephamycin-producing strain under different conditions, scientists can identify not only changes in cmcI and cmcJ expression but also co-regulated genes and potential regulatory networks that control the entire biosynthetic pathway.
Genetic Manipulation and Pathway Engineering in Producer Strains
Genetic manipulation of the producer strains, primarily Streptomyces species, is a cornerstone of efforts to improve the yield of cephamycin antibiotics. mdpi.com Engineering the 7-alpha-cephem-methoxylase pathway is a key target for these manipulations.
Strategies for pathway engineering include:
Overexpression: Increasing the expression of the cmcI and cmcJ genes by placing them under the control of a strong, constitutive promoter can increase the amount of enzyme available, potentially boosting the conversion of cephalosporin C and increasing the final product yield.
Gene Dosage: Introducing additional copies of the cmcI and cmcJ genes, or the entire cephamycin biosynthetic gene cluster, into the host genome can lead to higher enzyme concentrations. mdpi.com
Host Strain Optimization: Genetic engineering of the host strain, such as deleting genes for competing metabolic pathways, can increase the availability of precursors like S-adenosylmethionine for the 7-alpha-cephem-methoxylase reaction. mdpi.com This creates an engineered "super-host" optimized for the production of the desired antibiotic. mdpi.com
Structural Determination Techniques
X-ray Crystallography for High-Resolution Structure Elucidation
Determining the three-dimensional structure of 7-alpha-cephem-methoxylase is essential for understanding its precise mechanism of action at a molecular level. nih.gov X-ray crystallography is the primary technique used to obtain high-resolution structural information for proteins. nih.gov
Significant progress has been made in the structural analysis of the CmcI component from Streptomyces clavuligerus. nih.gov Researchers successfully expressed, purified, and crystallized the CmcI protein, allowing for preliminary X-ray diffraction studies. nih.gov These studies provided the first critical insights into the protein's structure and crystal packing. nih.gov
Table 3: Crystallographic Data for the CmcI Component of 7-alpha-Cephem-Methoxylase
| Parameter | Value | Reference |
|---|---|---|
| Protein Source | Streptomyces clavuligerus | nih.gov |
| Space Group | P2(1) | nih.gov |
| Unit Cell Parameters | a = 93.6 Å, b = 182.6 Å, c = 103.2 Å, β = 91.05° | nih.gov |
This crystallographic data is the first step toward elucidating the high-resolution 3D structure, which will reveal the architecture of the active site, how the substrate binds, and the specific interactions that facilitate the hydroxylation and methylation reactions. nih.govnih.gov
Advanced Spectroscopic Methods for Conformational Studies
Spectroscopic techniques are vital for exploring the three-dimensional structure and dynamic conformational changes of 7-alpha-cephem-methoxylase (CmcI) and its partner protein (CmcJ). These methods provide insights into the enzyme's secondary and tertiary structure, as well as how these structures change upon substrate binding or interaction with its reductase component.
Circular Dichroism (CD) Spectroscopy is a primary tool for assessing the secondary structure content (α-helix, β-sheet, random coil) of CmcI and CmcJ in solution. By measuring the differential absorption of left and right circularly polarized light, researchers can monitor conformational changes. For instance, binding of the cephalosporin substrate or the S-adenosylmethionine (SAM) cosubstrate to CmcI could induce detectable shifts in the CD spectrum, indicating a change in the protein's secondary structure. Such studies are critical for understanding the induced-fit mechanism that is common in enzyme catalysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution structural information in the solution state, providing a dynamic perspective that complements static crystal structures. nih.gov 2D and 3D NMR experiments can be used to solve the complete three-dimensional structure of the smaller CmcJ protein. For the larger CmcI enzyme and the CmcI-CmcJ complex, NMR is invaluable for mapping interaction interfaces. By isotopically labeling one protein (e.g., with ¹⁵N) and monitoring chemical shift perturbations upon titration with the unlabeled partner, the specific amino acid residues involved in the binding interface can be identified. nih.gov This provides a precise map of how the two essential components of the methoxylase system recognize each other.
The table below illustrates the type of data that can be obtained from Circular Dichroism experiments, showing hypothetical changes in the secondary structure of CmcI upon binding to its substrates and interacting partner.
| Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
|---|---|---|---|
| Apo-CmcI | 35 | 40 | 25 |
| CmcI + Cephalosporin Substrate | 38 | 39 | 23 |
| CmcI + CmcJ Complex | 37 | 42 | 21 |
Cryo-Electron Microscopy (Cryo-EM) for Large Complex Visualization
Cryo-Electron Microscopy (Cryo-EM) has become an indispensable technique for determining the high-resolution structure of large and dynamic macromolecular complexes, making it ideally suited for studying the 7-alpha-cephem-methoxylase system. nih.govbiorxiv.org This method is particularly powerful for complexes that are difficult to crystallize, which is often the case for multi-enzyme systems involved in antibiotic biosynthesis. nih.gov
Protein Interaction Studies
The function of 7-alpha-cephem-methoxylase is fundamentally dependent on the interaction between its two protein components, CmcI and CmcJ. Therefore, detailed studies of this protein-protein interaction are essential.
Co-immunoprecipitation and Chemical Cross-linking
Co-immunoprecipitation (Co-IP) is a robust method to confirm the physiological interaction between CmcI and CmcJ within a cellular context. researchgate.net This technique involves using an antibody specific to one of the proteins (e.g., CmcI) to pull it out of a cell lysate. If CmcJ is a true binding partner, it will be pulled down as well, as part of the complex. The presence of CmcJ in the immunoprecipitated sample, typically detected by Western blotting, provides strong evidence of their in vivo interaction.
Chemical Cross-linking coupled with mass spectrometry provides spatial constraints on the interaction interface. Bifunctional cross-linking reagents can covalently link nearby amino acid residues on CmcI and CmcJ. After enzymatic digestion of the cross-linked complex, the resulting linked peptides can be identified by mass spectrometry. This analysis reveals which specific residues are in close proximity in the assembled complex, providing low-resolution structural information that complements data from other techniques like NMR and Cryo-EM.
Fluorescence Spectroscopy and Biosensor-based Assays
Fluorescence Spectroscopy offers a sensitive, real-time method to study the binding between CmcI and CmcJ. patsnap.com Changes in the intrinsic fluorescence of tryptophan residues at the interaction interface can be monitored upon complex formation. nih.gov Alternatively, one of the proteins can be extrinsically labeled with a fluorescent probe. The change in the fluorescence signal (intensity, anisotropy, or emission wavelength) upon titration with the binding partner can be used to determine the binding affinity (dissociation constant, Kd). nih.govspringernature.com Förster Resonance Energy Transfer (FRET), which measures energy transfer between two different fluorophores, can also be employed to measure distances within the complex. nih.gov
Biosensor-based Assays , such as those using Surface Plasmon Resonance (SPR), provide a label-free approach to monitor the interaction in real time. mdpi.com
Biophysical Techniques for Characterizing Protein-Protein Interactions
To obtain a quantitative and thermodynamic understanding of the CmcI-CmcJ interaction, a range of biophysical techniques are employed.
Surface Plasmon Resonance (SPR) is a powerful tool for measuring the kinetics of protein-protein interactions. nih.gov In a typical SPR experiment, one protein (the ligand, e.g., CmcI) is immobilized on a sensor chip, and its partner (the analyte, e.g., CmcJ) is flowed over the surface. creative-proteomics.com The binding and dissociation are monitored in real-time, allowing for the precise determination of the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nih.govjaptamers.co.uk
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. units.itmalvernpanalytical.com By titrating CmcJ into a solution containing CmcI, ITC can determine not only the binding affinity (KD) and stoichiometry (n) of the interaction but also the key thermodynamic parameters: the enthalpy change (ΔH) and entropy change (ΔS). nih.govnih.gov This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving complex formation.
The table below presents example data that would be generated from SPR and ITC analyses to characterize the interaction between CmcI and CmcJ, illustrating the quantitative nature of these biophysical techniques.
| Technique | Parameter | Illustrative Value | Information Yielded |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | kₐ (M⁻¹s⁻¹) | 1.2 x 10⁵ | Association Rate |
| kd (s⁻¹) | 2.5 x 10⁻³ | Dissociation Rate | |
| KD (nM) | 20.8 | Binding Affinity | |
| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.05 | Binding Ratio (CmcI:CmcJ) |
| ΔH (kcal/mol) | -8.5 | Enthalpy of Binding | |
| ΔS (cal/mol·deg) | 6.7 | Entropy of Binding |
Advanced Research Avenues and Engineering of 7 Alpha Cephem Methoxylase
Rational Design and Directed Evolution Approaches
Rational design and directed evolution represent powerful strategies for modifying enzymes to improve their function. These approaches involve targeted changes to the enzyme's amino acid sequence to enhance properties such as catalytic activity, stability, and substrate specificity.
Site-Directed Mutagenesis for Probing Structure-Function Relationships
Site-directed mutagenesis is a technique used to make specific and intentional changes to a DNA sequence, resulting in targeted mutations in the corresponding protein. This method is invaluable for studying the relationship between the structure of an enzyme and its function by observing the effects of specific amino acid substitutions.
The 7-alpha-cephem-methoxylase system consists of two protein components, CmcI (P7) and CmcJ (P8), which are essential for the conversion of cephalosporin (B10832234) C to 7-methoxycephalosporin C. pnas.orgnih.govnih.gov The CmcI protein contains domains with sequence similarity to monooxygenases and O-methyltransferases, while CmcJ is thought to act as a coupling protein to ensure efficient hydroxylation. pnas.orgnih.govnih.gov Although the putative domains of these proteins have been identified through sequence analysis, specific studies employing site-directed mutagenesis to experimentally probe the structure-function relationships of CmcI and CmcJ are not extensively detailed in publicly available research. Such studies would be instrumental in elucidating the precise roles of key amino acid residues in catalysis and protein-protein interactions.
Random Mutagenesis and High-Throughput Screening for Enhanced Activity
Random mutagenesis, often achieved through methods like error-prone PCR, introduces mutations at random locations in a gene. This creates a large library of enzyme variants that can then be screened for desired properties, such as enhanced catalytic activity. High-throughput screening methods are essential for efficiently testing these large libraries to identify improved mutants.
While directed evolution through random mutagenesis and high-throughput screening is a common and effective strategy for enzyme improvement, the application of these techniques to specifically enhance the activity of the 7-alpha-cephem-methoxylase two-component system has not been detailed in available scientific literature. The development of a high-throughput screen to detect increased production of 7-methoxycephalosporin C would be a critical first step for such an endeavor.
Design and Construction of Chimeric Enzymes
The construction of chimeric enzymes involves combining domains from different parent enzymes to create a new protein with hybrid properties. For a two-component system like 7-alpha-cephem-methoxylase, this could involve fusing the CmcI and CmcJ proteins into a single polypeptide chain, potentially improving the efficiency of the reaction by ensuring the proximity of the two components.
The creation of chimeric enzymes by fusing monooxygenase and methyltransferase domains has been explored for other enzyme systems to enhance catalytic efficiency. pnas.orgresearchgate.netnih.gov However, there is a lack of specific published research on the design and construction of chimeric enzymes based on the 7-alpha-cephem-methoxylase components. A fusion of CmcI and CmcJ could theoretically lead to a more efficient enzyme, but this remains a hypothetical strategy in the context of this specific enzyme system.
Metabolic Engineering Strategies for Enhanced Biosynthesis
Metabolic engineering focuses on modifying the metabolic pathways within an organism to increase the production of a desired compound. For 7-alpha-cephem-methoxylase, this involves optimizing the host organism to efficiently express the necessary genes and provide the required substrates.
Overexpression and Pathway Optimization in Host Organisms
In one study, the cephamycin C biosynthetic pathway in Streptomyces clavuligerus was kinetically analyzed to identify rate-limiting steps. nih.gov This analysis suggested that the availability of the precursor alpha-aminoadipic acid and the activity of ACV synthetase were potential bottlenecks. nih.gov By integrating an additional copy of the gene for lysine-epsilon-aminotransferase (lat), the supply of the precursor was increased, leading to a higher level of cephamycin C production. nih.gov Such pathway optimization strategies are crucial for maximizing the flux towards the final product when overexpressing the terminal enzymes of the pathway.
Heterologous Co-expression of the Two-Component System for Efficient Conversion
The efficient conversion of cephalosporin C to 7α-methoxycephalosporin C requires the coordinated action of both CmcI and CmcJ proteins. pnas.orgnih.govnih.gov Heterologous co-expression involves introducing the genes for both components into a suitable host organism and controlling their expression levels to achieve an optimal ratio for maximal catalytic activity.
| Engineered Strain | Genetic Modification | Engineered Transcript Ratio (cmcJ/cmcI) | Substrate Concentration (Cephalosporin C) | Product Concentration (7α-methoxycephalosporin C) |
|---|---|---|---|---|
| Streptomyces clavuligerus DYG3003 | Overexpression of cmcJ and cmcI with ermEp* promoter | 1.7 : 1 | 2.0 g/L | 0.78 g/L |
Integration into Biocatalysis Systems for Chemoenzymatic Synthesis
The integration of 7-alpha-cephem-methoxylase into biocatalytic systems for chemoenzymatic synthesis represents a promising strategy for the efficient and environmentally benign production of cephamycin-type antibiotics. Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific reaction steps within a larger chemical synthesis route. The 7-alpha-cephem-methoxylase system, encoded by the cmcI and cmcJ genes, is responsible for the conversion of cephalosporin C to 7-methoxycephalosporin C. nih.govnih.govnih.gov
The practical application of this two-component enzyme in an industrial setting requires the co-expression of both the CmcI and CmcJ proteins. isciii.esisciii.es Efficient catalysis, involving the hydroxylation of the C-7 position followed by the transfer of a methyl group from S-adenosylmethionine (SAM), is dependent on the coordinated action of both protein components. nih.govresearchgate.net Biocatalytic processes could involve using whole-cell systems (such as recombinant Streptomyces lividans or E. coli) engineered to express the cmcI and cmcJ genes, or utilizing the purified and potentially immobilized enzyme complex in a bioreactor. nih.govnih.gov The latter approach, while potentially more costly due to enzyme purification, allows for greater control over reaction conditions and can simplify downstream processing.
The development of a robust biocatalytic process hinges on optimizing several factors, including cofactor regeneration (NADH for the hydroxylase and SAM for the methyltransferase), substrate availability, and the stability of the enzyme complex under operational conditions. The integration of this enzymatic step can significantly streamline the synthesis of existing cephamycins and could be adapted for the creation of novel semi-synthetic cephalosporins by providing a highly specific methoxylation tool.
Computational Approaches in Enzyme Research
Computational methods are increasingly vital for understanding enzyme mechanisms, improving their function, and discovering new applications. For a complex, two-component system like 7-alpha-cephem-methoxylase, in silico approaches can provide insights that are difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While specific molecular dynamics (MD) simulation studies for 7-alpha-cephem-methoxylase are not extensively published, this technique is a powerful tool for investigating the conformational dynamics and flexibility of the CmcI-CmcJ complex. MD simulations can model the movement of atoms in the enzyme complex over time, providing a detailed view of its dynamic behavior.
Such simulations could elucidate how the two proteins interact and how this interaction facilitates the sequential hydroxylation and methylation reactions. For instance, MD could explore how the binding of the cephalosporin substrate to one component might induce conformational changes that affect the active site or the interaction surface of the other component. Furthermore, simulations can reveal flexible regions of the proteins, such as loops or domains, that may be important for substrate binding, product release, or the interaction between CmcI and CmcJ. Understanding the dynamic nature of the active site and the substrate access tunnel is crucial for future protein engineering efforts aimed at improving catalytic efficiency or altering substrate specificity.
Ligand Docking Studies and Virtual Screening for Novel Substrates or Inhibitors
Ligand docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). In the context of 7-alpha-cephem-methoxylase, docking studies would be invaluable for understanding how the native substrate, cephalosporin C, binds to the active site of the CmcI-CmcJ complex. This requires a high-quality 3D structural model of the enzyme complex, which may be derived from X-ray crystallography or homology modeling.
Once a reliable model is established, virtual screening can be employed. This process involves computationally docking a large library of different compounds into the enzyme's active site to identify potential new substrates or inhibitors. nih.govnih.gov For 7-alpha-cephem-methoxylase, this could lead to the discovery of:
Novel Substrates: Cephalosporin analogues that can be efficiently methoxylated by the enzyme, leading to the production of new antibiotics with potentially improved properties.
Inhibitors: Molecules that bind to the active site and block the enzyme's function. These could serve as research tools to probe the enzyme's mechanism or as starting points for the development of new types of antibacterial agents.
The insights from these in silico screening methods can significantly accelerate the discovery process by prioritizing a smaller number of promising compounds for experimental validation. nih.gov
Bioinformatics for Sequence Analysis, Phylogenetics, and Functional Prediction
Bioinformatics plays a crucial role in the study of 7-alpha-cephem-methoxylase by allowing for the analysis of its genetic and protein sequences. The genes cmcI and cmcJ are located within the cephamycin C biosynthetic gene cluster in producing organisms like Nocardia lactamdurans and Streptomyces clavuligerus. nih.govnih.gov
Sequence Analysis: Analysis of the CmcI protein sequence reveals domains characteristic of S-adenosylmethionine-dependent methyltransferases. nih.govnih.gov Similarly, the CmcJ sequence shows homology to certain monooxygenases, although its classification has been noted as distant from other dioxygenases in the pathway. nih.govoup.com These sequence-based predictions provide initial hypotheses about the function of each component.
Phylogenetics: Phylogenetic analysis, which studies the evolutionary relationships between sequences, can help trace the origin of the cmcI and cmcJ genes. Comparing their sequences to those of similar enzymes from different organisms can reveal how this two-component system evolved. For instance, studies have shown that genes for β-lactam biosynthesis in bacteria and fungi share a common ancestry, suggesting horizontal gene transfer events. isciii.esrug.nl Phylogenetic trees constructed for CmcI and CmcJ can identify orthologs in other species, potentially uncovering novel methoxylating enzymes. oup.commdpi.com
Functional Prediction: By identifying conserved motifs and domains within the protein sequences, bioinformatics can predict key functional residues. For example, the identification of a conserved glycine (B1666218) in the active center of CmcI is indicative of the S-adenosylmethionine binding site. researchgate.net This information is critical for designing site-directed mutagenesis experiments to probe the roles of specific amino acids in catalysis and for guiding protein engineering efforts.
Unresolved Questions and Future Research Directions
Despite the progress made in understanding 7-alpha-cephem-methoxylase, several key questions remain unanswered, pointing toward important directions for future research.
Definitive Elucidation of the Precise Catalytic Roles of CmcI and CmcJ in the Hydroxylation Step
A central unresolved issue is the precise division of labor between CmcI and CmcJ, particularly in the initial hydroxylation step. It is established that both proteins are required for efficient methoxylation. nih.govnih.gov CmcJ is believed to be the primary hydroxylase, while CmcI acts as the methyltransferase. However, studies have shown that CmcI (referred to as P7 in some literature) alone exhibits weak C-7 hydroxylase activity and a strong NADH oxidase activity that is dependent on the cephalosporin substrate. nih.govnih.govresearchgate.net
The exact role of CmcJ (P8) is thought to be that of a coupling protein, which enhances the hydroxylase activity of CmcI, possibly by facilitating the correct positioning of the substrate or by improving the efficiency of the electron transfer required for the oxygenation reaction. nih.govnih.govnih.gov The mechanism of this coupling and the nature of the interaction within the CmcI-CmcJ complex are not fully understood. It is also unclear why CmcI possesses this latent hydroxylase activity. Future research, combining structural biology (X-ray crystallography or cryo-EM of the complex), rapid kinetics, and advanced spectroscopic methods, will be necessary to definitively dissect the catalytic cycle and clarify the intricate interplay between these two essential protein components.
Detailed Understanding of the Methyl Group Transfer Mechanism and Transition States
The enzymatic transfer of a methyl group by 7-alpha-cephem-methoxylase from the cofactor S-adenosylmethionine (SAM) to the 7-alpha-hydroxycephem intermediate is a critical step in the biosynthesis of cephamycin C. This process is generally understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism, a common pathway for SAM-dependent methyltransferases.
In this proposed mechanism, the oxygen atom of the 7-alpha-hydroxyl group on the cephem nucleus acts as the nucleophile. It attacks the electrophilic methyl carbon of SAM. This nucleophilic attack occurs along the axis of the C—S bond in SAM, leading to the formation of a pentacoordinate transition state. This high-energy, unstable intermediate is characterized by the partial formation of a new bond between the oxygen of the cephem substrate and the methyl carbon, and the simultaneous partial breaking of the bond between the methyl carbon and the sulfur atom of SAM.
Key Features of the SN2 Transition State:
| Feature | Description |
| Geometry | Trigonal bipyramidal geometry around the central methyl carbon. |
| Bonding | Partial bonds exist between the incoming nucleophile (7-alpha-hydroxyl oxygen) and the methyl carbon, and between the methyl carbon and the leaving group (S-adenosylhomocysteine). |
| Charge Distribution | A partial negative charge develops on the incoming nucleophile and the leaving group, while the methyl carbon is partially positive. |
The stability of this transition state is a key determinant of the reaction rate and is influenced by the precise positioning of the substrates and catalytic residues within the enzyme's active site. While direct experimental visualization of the transition state for 7-alpha-cephem-methoxylase is challenging, computational modeling and kinetic isotope effect (KIE) studies on related SAM-dependent methyltransferases provide valuable insights. For instance, KIE studies on S-adenosylmethionine synthetase have supported an SN2-like transition state. These studies help to elucidate the degree of bond formation and breakage at the transition state, providing a more detailed picture of the reaction coordinate.
Comprehensive Mapping of Regulatory Networks Governing 7-alpha-Cephem-Methoxylase Expression
The expression of 7-alpha-cephem-methoxylase, encoded by the cmcI and cmcJ genes, is intricately regulated as part of the larger cephamycin C biosynthetic gene cluster. A comprehensive understanding of these regulatory networks is crucial for optimizing the production of cephamycin C. The primary regulator identified for this cluster is the CcaR protein, a pathway-specific transcriptional activator.
CcaR has been shown to be essential for the biosynthesis of cephamycin C. nih.govasm.org Studies have demonstrated that CcaR directly binds to the promoter regions of several genes within the cephamycin C cluster, including the bidirectional promoter of cefD-cmcI. nih.govnih.govresearchgate.netmetu.edu.tr This binding activity positively regulates the transcription of these genes, thereby activating the expression of the enzymes required for cephamycin C synthesis, including 7-alpha-cephem-methoxylase.
The binding sites for CcaR have been identified as conserved heptameric sequences within the promoter regions of its target genes. nih.govresearchgate.net The presence of these specific binding motifs underscores the direct and targeted nature of CcaR's regulatory action. A summary of the known CcaR binding sites within the cephamycin C gene cluster is provided in the table below.
Known CcaR Binding Sites in the Cephamycin C Gene Cluster:
| Gene Promoter | Function of Gene Product | Regulatory Effect of CcaR Binding |
| ccaR | Autoregulation | Positive |
| lat | Lysine-6-aminotransferase | Positive |
| cefD-cmcI | Deacetoxycephalosporin C synthase / 7-alpha-cephem-methoxylase | Positive |
| cefF | 3'-hydroxymethylcephem O-carbamoyltransferase | Positive |
Disruption of the ccaR gene leads to a significant decrease in the transcription of the cephamycin C biosynthetic genes, including cmcI, and a corresponding loss of cephamycin C production. nih.govasm.org Conversely, overexpression of ccaR can enhance the production of cephamycin C, highlighting its role as a key activator in the regulatory network. metu.edu.tr The autoregulation of ccaR suggests a sophisticated feedback mechanism to control the level of the activator itself. Further research is ongoing to identify other potential regulatory elements and environmental signals that may influence the expression of CcaR and, consequently, the entire cephamycin C pathway.
Exploration of New Substrate Specificities through Protein Engineering and Synthetic Biology
The inherent substrate specificity of 7-alpha-cephem-methoxylase, while efficient for the biosynthesis of cephamycin C, also presents an opportunity for exploration and modification through protein engineering and synthetic biology approaches. By altering the enzyme's active site, it may be possible to generate novel antibiotics with altered properties or to create biocatalysts for the specific methoxylation of other valuable molecules.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to investigate the roles of specific amino acid residues in substrate binding and catalysis. thermofisher.comyoutube.com By systematically replacing amino acids within the putative active site of the CmcI and CmcJ proteins, researchers can probe their functions. For example, residues involved in recognizing the cephem nucleus or in positioning the 7-alpha-hydroxyl group for nucleophilic attack could be targeted. Successful mutations could lead to enzymes with a relaxed or altered substrate specificity, allowing them to accept and methoxylate a broader range of cephalosporin-like molecules or even entirely different classes of compounds. mdpi.com
Directed Evolution
Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. researchgate.netrsc.orgnih.govscispace.com This approach involves generating a large library of mutant genes, expressing the corresponding enzyme variants, and then screening for the desired activity. For 7-alpha-cephem-methoxylase, a directed evolution campaign could aim to identify variants capable of methylating novel substrates. This would involve developing a high-throughput screening method to detect the desired methoxylation reaction. Successive rounds of mutagenesis and screening can lead to the accumulation of beneficial mutations and the generation of enzymes with significantly altered and improved functionalities.
Potential Applications in Synthetic Biology:
| Approach | Goal | Potential Outcome |
| Rational Design | Modify the active site to accommodate new substrates based on structural information. | Generation of 7-alpha-cephem-methoxylase variants with predictable new specificities. |
| Directed Evolution | Evolve the enzyme to accept and efficiently methoxylate non-native substrates. | Creation of novel biocatalysts for the synthesis of new antibiotics or other fine chemicals. |
| Hybrid Enzymes | Fuse domains from different methyltransferases to create chimeric enzymes with novel functions. | Development of enzymes with combined properties, such as altered substrate recognition and enhanced catalytic efficiency. |
While specific examples of protein engineering applied to 7-alpha-cephem-methoxylase are not yet widely reported in the literature, the principles established with other methyltransferases provide a clear roadmap for future research in this area. researchgate.netrsc.orgnih.govscispace.com The ability to engineer the substrate specificity of this enzyme holds significant promise for the production of new bioactive compounds and for the expansion of the biocatalytic toolbox.
Q & A
Q. What methodologies are essential for characterizing the catalytic mechanism of 7-alpha-cephem-methoxylase?
Q. How can researchers optimize in vitro activity assays for 7-alpha-cephem-methoxylase?
Key considerations include:
- Cofactor requirements : Test NADPH/NADH dependency and metal ion effects (e.g., Fe, Mg) using factorial design.
- Temperature/pH gradients : Use response surface methodology to identify optimal ranges.
- Detection methods : Spectrophotometric monitoring of cofactor oxidation (340 nm for NADPH) or HPLC-based quantification of product formation. Document assay reproducibility across ≥3 independent replicates to validate conditions .
Advanced Research Questions
Q. What strategies address contradictions in reported kinetic parameters (e.g., KmK_mKm, kcatk_{cat}kcat) of 7-alpha-cephem-methoxylase across studies?
Discrepancies may arise from:
- Heterologous expression systems : Compare enzyme purity (SDS-PAGE) and post-translational modifications (e.g., glycosylation) between bacterial vs. eukaryotic hosts.
- Assay conditions : Normalize data to standardized buffer compositions and cofactor concentrations.
- Data validation : Use meta-analysis to aggregate datasets, highlighting outliers through Bland-Altman plots. Contradictions often reflect methodological diversity rather than intrinsic enzyme variability; systematic replication is critical .
Q. How to design site-directed mutagenesis experiments to probe critical residues in 7-alpha-cephem-methoxylase’s active site?
Follow this workflow:
- Homology modeling : Align sequences with related methoxylases (e.g., cytochrome P450s) to predict conserved residues.
- Target selection : Prioritize residues in predicted substrate-binding pockets (e.g., His/Glu/Asp for acid-base catalysis).
- Functional assays : Compare mutant vs. wild-type activity using Michaelis-Menten kinetics and circular dichroism to assess structural integrity. Tabulate mutational effects on / ratios to quantify catalytic efficiency losses .
Q. What interdisciplinary approaches resolve structural ambiguities in 7-alpha-cephem-methoxylase’s tertiary conformation?
Combine:
- X-ray crystallography or cryo-EM for high-resolution structural data.
- Molecular dynamics simulations to model substrate docking and conformational flexibility.
- Hydrogen-deuterium exchange mass spectrometry to map solvent accessibility of putative active sites. Cross-validate findings with spectroscopic data (e.g., FTIR for secondary structure) .
Data Contradiction and Synthesis
Q. How should researchers reconcile conflicting hypotheses about 7-alpha-cephem-methoxylase’s regulatory mechanisms (e.g., allosteric vs. redox control)?
- Allosteric validation : Conduct kinetic assays with potential effectors (e.g., ATP, cAMP) and assess cooperativity via Hill coefficients.
- Redox profiling : Measure enzyme activity under varying glutathione/thioredoxin ratios.
- Cross-study comparison : Use systematic reviews to identify consensus motifs (e.g., cysteine clusters) indicative of redox-sensitive domains. Contradictions often stem from contextual factors (e.g., in vivo vs. in vitro redox states); prioritize in situ studies where feasible .
Methodological Best Practices
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in 7-alpha-cephem-methoxylase inhibition studies?
- Non-linear regression : Fit data to log-inhibitor vs. response models (e.g., IC curves).
- Error propagation : Account for variability in enzyme preparation batches using mixed-effects models.
- Multivariate analysis : Identify confounding variables (e.g., temperature fluctuations) via principal component analysis. Report confidence intervals and effect sizes to enhance reproducibility .
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